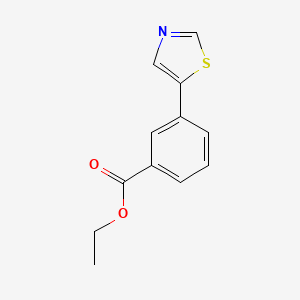

Ethyl 3-(thiazol-5-yl)benzoate

説明

Ethyl 3-(thiazol-5-yl)benzoate is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Ethyl 3-(thiazol-5-yl)benzoate is primarily recognized for its biological activities, which stem from the thiazole moiety. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial efficacy of thiazole derivatives against various pathogens. For instance:

- A study demonstrated that thiazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.7 to 2.8 μg/mL for certain compounds .

- Another research indicated that compounds with electron-withdrawing groups on the thiazole ring showed enhanced antimicrobial activity, suggesting that structural modifications can optimize efficacy .

Anti-inflammatory Properties

Thiazole compounds, including this compound, have shown promise in inhibiting pro-inflammatory cytokines. Research indicates that these compounds can act as p38 MAP kinase inhibitors, which are crucial in mediating inflammatory responses. This mechanism could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer properties of thiazole derivatives have also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival .

Agricultural Applications

This compound may also find applications in agriculture, particularly as a pesticide or herbicide. The thiazole ring is known for its role in enhancing the biological activity of agrochemicals.

Pesticidal Activity

Research has shown that thiazole derivatives can exhibit insecticidal properties against agricultural pests. For example:

- A series of thiazole-based compounds were tested for their effectiveness against common agricultural pests, demonstrating significant mortality rates at low concentrations .

- These compounds can disrupt the physiological processes of insects, making them suitable candidates for developing environmentally friendly pesticides.

Material Science

In addition to biological applications, this compound may have potential uses in material science due to its unique chemical structure.

Polymer Additives

Thiazole derivatives are being investigated as additives in polymer chemistry to enhance material properties such as thermal stability and mechanical strength. The incorporation of thiazole units into polymer matrices can lead to improved performance characteristics in various applications including coatings and composites.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus and E. coli |

| Anti-inflammatory drugs | Inhibits p38 MAP kinase; potential for arthritis | |

| Anticancer agents | Induces apoptosis; inhibits cancer cell growth | |

| Agricultural Science | Pesticides | Significant insecticidal activity at low doses |

| Material Science | Polymer additives | Enhances thermal stability and mechanical strength |

Case Studies

- Antimicrobial Efficacy : In a comprehensive study on thiazole derivatives, researchers synthesized several analogs and tested their activity against multiple bacterial strains. The results indicated that modifications to the thiazole ring significantly influenced antimicrobial potency, with some compounds outperforming traditional antibiotics .

- Inflammation Studies : A clinical trial assessed the anti-inflammatory effects of a thiazole-based compound similar to this compound on patients with chronic inflammatory diseases. The results showed a marked reduction in inflammatory markers, supporting its therapeutic potential .

- Agricultural Trials : Field trials conducted with thiazole derivatives demonstrated effective pest control with minimal environmental impact compared to conventional pesticides, highlighting their potential role in sustainable agriculture .

特性

分子式 |

C12H11NO2S |

|---|---|

分子量 |

233.29 g/mol |

IUPAC名 |

ethyl 3-(1,3-thiazol-5-yl)benzoate |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(6-10)11-7-13-8-16-11/h3-8H,2H2,1H3 |

InChIキー |

FOKIDLHGGZVGLT-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC=CC(=C1)C2=CN=CS2 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。